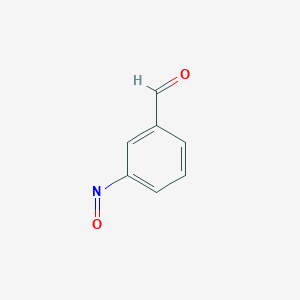

3-Nitrosobenzaldehyde

Description

Significance of Aromatic Nitroso Compounds in Modern Organic Synthesis

Aromatic nitroso compounds, or nitrosoarenes, are a class of molecules that have garnered significant attention in modern organic synthesis due to their versatile reactivity. rsc.orgresearchgate.net They can act as both electrophiles and nucleophiles, participating in a wide array of chemical transformations. rsc.orgat.uaresearchgate.net This dual reactivity allows for the construction of complex molecular architectures and the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds. rsc.orgat.ua

The nitroso group's ability to engage in cycloaddition reactions, such as the hetero-Diels-Alder reaction, and nitroso-ene reactions, makes it a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgbeilstein-journals.org Furthermore, nitrosoarenes are key intermediates in the synthesis of various valuable compounds, including sterically hindered secondary amines and N-heterocycles, which can be challenging to prepare through other methods. rsc.orgresearchgate.net Their utility extends to their role as radical acceptors and their participation in multi-component reactions, further highlighting their importance in constructing diverse molecular frameworks. researchgate.netrsc.orgresearchgate.net

Historical Context and Evolution of Research on Nitrosoarenes

The study of nitroso compounds has a long history, with early research focusing on their synthesis and fundamental reactivity. The oxidation of aromatic hydroxylamines to produce nitrosobenzenes has been a known method for over a century. nih.gov Historically, aromatic nitro compounds were primarily recognized for their role as precursors to aromatic amines, which are crucial in the dye and pharmaceutical industries. scispace.com

Over the decades, research has evolved from these foundational applications to exploring the more intricate and versatile chemistry of the nitroso group. scispace.com Significant progress has been made in understanding and utilizing nitrosoarenes as reactive intermediates in a variety of organic reactions. scispace.com The development of new synthetic methods and the discovery of their participation in a broader range of transformations, including radical reactions and cycloadditions, have expanded their synthetic utility. beilstein-journals.orgrsc.orgresearchgate.net This has led to a renewed interest in their chemistry, driven by their potential in synthesizing complex, biologically active molecules. nih.gov

Current Research Trajectories for Aryl Nitrosoaldehydes

Current research on aryl nitrosoaldehydes, such as 3-nitrosobenzaldehyde, is focused on leveraging their unique bifunctionality for novel synthetic applications. The presence of both an aldehyde and a nitroso group on the same aromatic ring opens up possibilities for tandem and multi-component reactions to build complex heterocyclic systems in a single step.

One major area of investigation is the development of new catalytic systems, including organocatalysis and transition metal catalysis, to control the chemo- and stereoselectivity of reactions involving the nitroso group. beilstein-journals.orgnih.gov For instance, enantioselective nitroso-aldol reactions are being explored to synthesize optically active α-aminoxy and α-hydroxyamino carbonyl compounds, which are valuable chiral building blocks. beilstein-journals.org

Furthermore, the radical chemistry of nitrosoarenes is a burgeoning field. rsc.orgresearchgate.net Researchers are exploring new radical-mediated transformations to construct challenging C-N and C-O bonds. The development of continuous flow synthesis methods for nitrosoarenes is also a significant trend, aiming to overcome issues of instability and improve accessibility to these reactive intermediates. researchgate.netacs.org The application of aryl nitrosoaldehydes in the synthesis of functional materials and biologically active compounds remains a primary driver of current research. nih.gov

Chemical Profile of this compound

| Property | Value |

| Molecular Formula | C₇H₅NO₂ |

| Molecular Weight | 135.12 g/mol |

| IUPAC Name | This compound |

| CAS Number | 52944-86-2 |

| Appearance | Light yellow solid |

| Melting Point | 106–108 °C |

This table is populated with data from available chemical sources.

Spectroscopic Data of this compound

| Spectroscopy | Key Peaks |

| ¹H NMR (CDCl₃) | δ 10.20 (s, 1H, aldehyde proton), 8.38 (s, 1H), 8.26–7.83 (aromatic protons) |

| ¹³C NMR (CDCl₃) | δ 190.9 (aldehyde carbon), 164.7–121.7 (aromatic carbons) |

| IR (cm⁻¹) | 1689 (C=O stretch), 1257 (N-O stretch) |

This table summarizes key spectroscopic data for this compound.

Synthesis of this compound

One common method for the synthesis of this compound is the selective reduction of 3-nitrobenzaldehyde. A typical procedure involves using zinc dust in glacial acetic acid under anaerobic conditions. The reaction is generally carried out at a low temperature (0–5°C) to prevent over-reduction to the corresponding amine. This method can achieve yields in the range of 68–72%.

Another synthetic route involves the nitrosation of potassium trifluoro(3-formylphenyl)borate with nitrosonium tetrafluoroborate (B81430) (NOBF₄). This method has been reported to yield the product with 88% purity.

Reactivity and Applications of this compound

The dual functionality of this compound makes it a versatile reagent in organic synthesis. The aldehyde group can undergo typical aldehyde reactions, such as the formation of Schiff bases with amines. The nitroso group is a powerful dienophile and electrophile, participating in various cycloaddition and nucleophilic addition reactions. at.ua

For example, the nitroso group can participate in [4+2] cycloadditions, a reactivity not observed with the nitro group of 3-nitrobenzaldehyde. This unique reactivity allows for the synthesis of various heterocyclic compounds. The aldehyde and nitroso groups together make this compound a versatile electrophile. It serves as a precursor in the synthesis of various compounds, including dihydropyridine (B1217469) calcium channel blockers and the antiviral drug Tipranavir. wikipedia.org

Structure

3D Structure

Properties

CAS No. |

52944-86-2 |

|---|---|

Molecular Formula |

C7H5NO2 |

Molecular Weight |

135.12 g/mol |

IUPAC Name |

3-nitrosobenzaldehyde |

InChI |

InChI=1S/C7H5NO2/c9-5-6-2-1-3-7(4-6)8-10/h1-5H |

InChI Key |

GEZMQGHOIAKYSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N=O)C=O |

Origin of Product |

United States |

Elucidation of Reactivity and Reaction Mechanisms of 3 Nitrosobenzaldehyde Derivatives

Dimerization and Dissociation Equilibria of Aromatic C-Nitroso Compounds

A defining characteristic of aromatic C-nitroso compounds is their propensity to undergo reversible dimerization to form azodioxide structures. nih.gov This process establishes a dynamic equilibrium between a colored monomeric form (typically blue or green) and a colorless or yellow dimeric form. researchgate.net In the solid state, most aromatic C-nitroso compounds exist predominantly as dimers, whereas in solution, a temperature-dependent equilibrium between the monomer and dimer is established. wikipedia.org

The dimerization of two aromatic nitroso monomers (Ar-N=O) occurs through the formation of a covalent bond between the two nitrogen atoms, resulting in a dimeric structure known as an azodioxide [Ar-N(O)=N(O)-Ar]. wikipedia.org These dimers can exist as two distinct geometric isomers: the Z-isomer (cis) and the E-isomer (trans). wikipedia.org In the solid state, these compounds typically exist as E-azodioxides, while in solution, the monomer-dimer equilibrium often favors the Z-stereoisomer, particularly at lower temperatures. wikipedia.org The interconversion between these isomers is not direct but proceeds through the dissociation of the dimer into its monomeric constituents. beilstein-journals.org

The dimerization process has been extensively studied in both solution and the solid state. rsc.org

In Solution: In a solvent, aromatic C-nitroso compounds exist in a dynamic equilibrium between the monomer and the azodioxide dimer. wikipedia.org This equilibrium is influenced by concentration, temperature, and solvent polarity. The dissociation of the dimer is the first step, followed by the re-association of monomers to form either the Z- or E-dimer. beilstein-journals.org

In the Solid State: The reaction mechanism in the solid state is distinct. Crystalline azodioxides can be induced to dissociate into monomers via photolysis with UV light, especially at cryogenic temperatures (10–12 K). beilstein-journals.org This process is often accompanied by a distinct color change as the colorless dimer converts to the colored monomer. Subsequent warming of the crystal allows the monomers to re-dimerize, a reaction whose kinetics are governed by the crystal lattice's structure and the orientation of the monomeric units. beilstein-journals.org

The position of the monomer-dimer equilibrium is highly sensitive to the electronic and steric nature of the substituents on the aromatic ring. at.ua

Electronic Effects: Electron-withdrawing substituents on the aromatic ring enhance the reactivity of the nitroso group and favor the formation of the dimer. nih.gov Conversely, strong electron-donating groups in the para-position, such as in p-nitrosoanilines, tend to stabilize the monomeric form, shifting the equilibrium away from dimerization. beilstein-journals.org For 3-nitrosobenzaldehyde, both the meta-nitro group and the aldehyde group are electron-withdrawing, which would strongly favor the dimeric azodioxide state.

Steric Effects: Steric hindrance, particularly from bulky substituents in the ortho-positions, can disfavor dimerization by impeding the approach of two monomer units. nih.gov This effect stabilizes the monomeric form.

The table below summarizes the general influence of substituent types on the dimerization equilibrium.

| Substituent Type | Position | Effect on Equilibrium | Favored Species |

| Electron-Withdrawing (e.g., -NO₂, -CHO) | meta, para | Shifts Right | Dimer |

| Electron-Donating (e.g., -OCH₃, -N(CH₃)₂) | para | Shifts Left | Monomer |

| Bulky Groups (e.g., -C(CH₃)₃) | ortho | Shifts Left | Monomer |

This is an interactive data table. You can sort and filter the data as needed.

E-Dimer ⇌ 2 Monomer ⇌ Z-Dimer

This dynamic equilibrium can be studied using techniques like dynamic NMR spectroscopy. In the solid state, spontaneous rearrangement from a Z-isomer to a more stable E-isomer has been observed at room temperature for certain meta-substituted derivatives, a rare example of thermally-induced solid-state isomerization. beilstein-journals.org

When a solution contains two different aromatic C-nitroso compounds (Ar¹-NO and Ar²-NO), the dimerization process can lead to a mixture of products. In addition to the two symmetrical homodimers (Ar¹-dimer and Ar²-dimer), an asymmetrical heterodimer (Ar¹-N(O)=N(O)-Ar²) can also be formed. beilstein-journals.org This scrambling or metathesis-like reaction occurs because the dissociation of the homodimers releases free monomers into the solution, which can then randomly recombine. beilstein-journals.org The selectivity and product distribution in these reactions are influenced by the electronic properties of the substituents on each aromatic ring. beilstein-journals.org

Cycloaddition Reactions as Key Transformations

Beyond dimerization, the nitroso group is a potent participant in cycloaddition reactions, where it can act as a reactive dienophile or dipolarophile. researchgate.net This reactivity provides a powerful pathway for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds.

The nitroso group (-N=O) is an excellent dienophile in hetero-Diels-Alder reactions, a variant of the classic Diels-Alder reaction where a heteroatom is present in the dienophile. wikipedia.org Aromatic nitroso compounds react with conjugated dienes in a [4+2] cycloaddition to form 3,6-dihydro-2H-1,2-oxazine rings. beilstein-journals.org This reaction is a highly valuable tool in organic synthesis due to its ability to efficiently construct heterocyclic systems with good control over regioselectivity and stereoselectivity. beilstein-journals.orgnih.gov The rate and outcome of the reaction are influenced by the electronic nature of the substituents on the nitrosoarene; electron-withdrawing groups generally enhance the reactivity of the dienophile. nih.gov

Aromatic nitroso compounds can also engage in 1,3-dipolar cycloadditions. For instance, they can react with diazo compounds in the presence of a catalyst to generate a nitrone intermediate in situ. This highly reactive nitrone can then be trapped by an alkene dipolarophile to yield isoxazolidine (B1194047) derivatives. researchgate.net These cycloaddition pathways underscore the versatility of the nitroso group in constructing complex molecular architectures. researchgate.net

Nitroso Diels-Alder (NDA) Reactions

The Nitroso Diels-Alder (NDA) reaction is a powerful transformation in organic synthesis, categorized as a hetero-Diels-Alder reaction where a nitroso compound serves as the dienophile. beilstein-journals.org This [4+2] cycloaddition involves a 4π-electron system (a conjugated diene) and a 2π-electron system (the nitroso dienophile) to form a 3,6-dihydro-2H-1,2-oxazine ring. beilstein-journals.orgbeilstein-journals.org The reaction is highly valued for its ability to simultaneously create a C-N and a C-O bond with significant control over regio- and stereochemistry. researchgate.netmdpi.com The driving force for this reaction is the formation of energetically more stable σ-bonds from weaker π-bonds. organic-chemistry.org Due to its mild reaction conditions and tolerance for various functional groups, the NDA reaction is a robust method for functionalizing complex molecules, including natural products. nih.gov

The mechanism of the Diels-Alder reaction is broadly accepted to be a concerted, pericyclic process that proceeds through a single, cyclic transition state without the formation of intermediates. wikipedia.org This pathway is thermally allowed by orbital symmetry rules, involving the suprafacial interaction of the diene and dienophile. wikipedia.org

However, for hetero-Diels-Alder reactions like the NDA, theoretical investigations suggest a more nuanced picture. While a distinct zwitterionic intermediate is generally not formed, the transition state can possess a high degree of asynchronicity and significant polar, zwitterionic character. beilstein-journals.org This implies that the two new sigma bonds may not form in perfect unison. beilstein-journals.org The level of asynchronicity and charge transfer in the transition state is influenced by the polarity of the solvent and the electronic nature of the reactants. beilstein-journals.org

Alternatively, a stepwise mechanism via a diradical intermediate could be considered. Computational studies on related systems have shown that while the concerted pathway is generally favored energetically, the activation barrier for a diradical pathway can be only a few kcal/mol higher. nih.gov For some substrates, this small energy difference can lead to competition between the cycloaddition and polymerization initiated by the diradical species. nih.gov However, for most typical NDA reactions, the concerted mechanism is the predominant pathway. wikipedia.org

Control over regioselectivity (the orientation of the cycloaddition) and stereoselectivity (the three-dimensional arrangement of the product) is a hallmark of the Diels-Alder reaction. wikipedia.org

Regioselectivity: The regiochemical outcome of the NDA reaction is dictated by both electronic and steric factors. beilstein-journals.org Generally, the reaction aligns the most nucleophilic carbon of the diene with the most electrophilic atom of the dienophile. In the case of this compound, the nitrogen atom is the electrophilic center of the nitroso group. The selectivity can be influenced by the substitution pattern on both the diene and the nitrosoarene. beilstein-journals.org In some cases, steric hindrance between substituents on the diene and the dienophile can override the electronically preferred pathway, leading to a change in the observed regioselectivity. beilstein-journals.org

Stereoselectivity: The NDA reaction is highly stereoselective. A key principle is the endo rule, where the transition state leading to the endo product is kinetically favored over the exo product. organic-chemistry.orgwikipedia.org This preference is attributed to stabilizing secondary orbital interactions between the substituent on the dienophile (the benzaldehyde (B42025) group) and the developing π-system of the diene in the transition state. organic-chemistry.org However, the NDA reaction can be reversible, and under thermodynamic control (e.g., higher temperatures), the more stable exo product may be favored. beilstein-journals.org

| Factor | Influence on Selectivity |

| Electronic Effects | Governs the alignment of diene and dienophile to match nucleophilic and electrophilic centers, controlling regioselectivity. beilstein-journals.org |

| Steric Hindrance | Can override electronic effects to favor the formation of a less hindered regioisomer. beilstein-journals.org |

| Secondary Orbital Interactions | Stabilize the endo transition state, making the endo product the kinetic favorite (stereoselectivity). organic-chemistry.org |

| Reaction Conditions | Lower temperatures favor the kinetically controlled endo product, while higher temperatures can allow for equilibration to the thermodynamically more stable exo product. beilstein-journals.org |

The development of asymmetric methodologies for the NDA reaction allows for the synthesis of enantiomerically enriched 1,2-oxazines, which are valuable building blocks for biologically active compounds. researchgate.netorganic-chemistry.org There are three primary strategies to induce asymmetry:

Chiral Dienophiles: A chiral auxiliary can be attached to the nitroso compound. For instance, acylnitroso dienophiles derived from chiral sources like D-bornane-10,2-sultam have been used to achieve cycloadditions with high diastereoselectivity. beilstein-journals.orgox.ac.uk

Chiral Dienes: Employing a diene that is chiral can effectively control the facial selectivity of the dienophile's approach. beilstein-journals.org

Chiral Catalysis: The use of a chiral catalyst, often a Lewis acid, is a highly efficient method. Chiral copper complexes, for example, have been successfully used to catalyze the reaction between nitrosopyridines and acyclic dienes, yielding products with high enantioselectivity. nih.gov This approach is powerful as only a substoichiometric amount of the chiral source is required. nih.gov

These methods have made the asymmetric hetero-Diels-Alder reaction a key tool for constructing optically active six-membered heterocycles. organic-chemistry.org

The Nitroso Diels-Alder reaction is noted for its broad substrate scope and excellent functional group tolerance. nih.gov

Dienophile: Arylnitroso compounds like this compound are effective dienophiles. The reaction is generally facilitated by electron-withdrawing groups on the dienophile, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), enhancing its reactivity with the diene's Highest Occupied Molecular Orbital (HOMO). organic-chemistry.org The aldehyde group at the meta position in this compound acts as such an activating group.

Diene: A wide range of conjugated dienes can be employed, including acyclic and cyclic systems. nih.gov The reactivity of the diene is typically increased by the presence of electron-donating groups. organic-chemistry.org The reaction has been successfully applied to functionalize complex diene-containing natural products like thebaine and steroidal dienes. nih.gov

Functional Group Tolerance: A significant advantage of the NDA reaction is its compatibility with a diverse array of functional groups. nih.govresearchgate.net This tolerance, combined with the typically mild reaction conditions, eliminates the need for extensive use of protecting groups and allows for the direct modification of complex molecules. nih.gov

| Reactant Component | Examples/Features |

| Diene | Acyclic (e.g., 1,3-butadiene), Cyclic (e.g., cyclopentadiene), Heterocyclic (e.g., N-acyl-1,2-dihydropyridines), Natural Products (e.g., thebaine, ergosterol (B1671047) acetate). mdpi.comnih.gov |

| Nitroso Compound | Arylnitroso (e.g., nitrosobenzene (B162901), this compound), Acylnitroso, Heteroarylnitroso (e.g., nitrosopyridine). researchgate.netnih.gov |

| Tolerated Groups | Esters, amides, ethers, ketones, halogens, and various aromatic and heterocyclic systems. nih.govresearchgate.net |

Nitroso Ene Reactions

Beyond cycloadditions, the nitroso group of this compound can participate in the nitroso ene reaction. This process is a powerful method for the regioselective and stereoselective functionalization of an allylic C-H bond. nih.gov The reaction involves an alkene possessing an allylic hydrogen (the "ene" component) and a nitroso compound (the "enophile"). ucl.ac.uk

The reaction proceeds to form an N-allyl-N-arylhydroxylamine derivative. This transformation is synthetically valuable as it introduces a nitrogen-containing functional group at an allylic position, which can be a challenging synthetic step to achieve selectively. nih.govucl.ac.uk The development of methods to generate functionalized nitroso compounds in situ has expanded the scope and utility of the intramolecular nitroso ene reaction, enabling the synthesis of complex hydroxylamine (B1172632) and nitrone derivatives. ucl.ac.uk

Diverse Reactivity as Ambivalent Species (Nucleophile/Electrophile)

This compound exhibits ambivalent reactivity, meaning it can act as both an electrophile and, in certain contexts, a nucleophile.

Electrophilic Character: The primary electrophilic site is the carbonyl carbon of the aldehyde group. The electronegative oxygen atom polarizes the C=O bond, rendering the carbon atom electron-deficient. This electrophilicity is further enhanced by the electron-withdrawing nature of the nitroso group and the aromatic ring, making the aldehyde susceptible to nucleophilic attack. chemicalforums.comstudy.com The nitrogen atom of the nitroso group is also electrophilic and can undergo condensation reactions with active methylene (B1212753) compounds or be attacked by other nucleophiles. wikipedia.org

Nucleophilic Character: The nucleophilicity of this compound is less pronounced. It resides in the π-electron system of the benzene (B151609) ring. While the aldehyde and nitroso groups are deactivating, making the ring less nucleophilic than benzene, the ring can still undergo electrophilic aromatic substitution with a sufficiently powerful electrophile, such as the nitronium ion (NO₂⁺) generated from nitric and sulfuric acids. bartleby.comscribd.com In this context, the delocalized π-electrons of the ring act as the nucleophile. bartleby.com

Nucleophilic Additions to the Nitroso Group

The nitroso group (–N=O) is inherently polarized, with the nitrogen atom bearing a partial positive charge and the oxygen atom a partial negative charge. This electronic arrangement makes the nitrogen atom an electrophilic center, susceptible to attack by a wide array of nucleophiles. at.ua In the context of this compound, the electrophilicity of the nitroso-nitrogen is further amplified by the electron-withdrawing effect of the meta-substituted aldehyde group.

The mechanism of nucleophilic addition to the nitroso group is analogous to that of addition to a carbonyl group. at.ua A nucleophile attacks the electrophilic nitrogen atom, breaking the N=O pi bond and transferring the electron pair to the oxygen atom. This results in the formation of a tetrahedral intermediate, specifically a hydroxylamine derivative after protonation.

The reaction can be generalized as follows: Nu:⁻ + Ar-N=O → [Ar-N(Nu)-O]⁻ [Ar-N(Nu)-O]⁻ + H⁺ → Ar-N(Nu)-OH

A diverse range of nucleophiles can participate in this reaction, including organometallic reagents (e.g., Grignard reagents), enolates, amines, and thiols. The outcome of the reaction is heavily dependent on the nature of the nucleophile and the reaction conditions. The ambivalent nature of the nitroso group allows it to act as either the nucleophile or the electrophile, particularly in dimerization reactions where one molecule's nitrogen attacks the other's. at.ua

Nitroso Aldol (B89426) Reactions with Enolizable Carbonyl Compounds

A particularly significant class of nucleophilic additions involving nitroso compounds is the nitroso aldol reaction. This reaction involves the addition of an enol or enolate, derived from an enolizable carbonyl compound (like a ketone or aldehyde), to the nitroso group. csic.es This transformation is a powerful tool for the stereoselective formation of C–N and C–O bonds, yielding valuable α-hydroxyamino or α-aminooxy carbonyl compounds. csic.esnih.gov

The reaction is complicated by the dual electrophilicity of the nitroso group, which possesses two potential sites for nucleophilic attack: the nitrogen atom and the oxygen atom. This leads to a crucial issue of regioselectivity.

Regioselectivity and Enantioselectivity in α-Oxyamination and α-Aminoxylation

The regiochemical outcome of the nitroso aldol reaction determines the product formed:

N-Attack (α-Oxyamination): When the enolate attacks the nitrogen atom of the nitroso group, the product is an α-hydroxyamino carbonyl compound.

O-Attack (α-Aminoxylation): When the enolate attacks the oxygen atom of the nitroso group, the product is an α-aminooxy carbonyl compound. csic.es

Controlling this regioselectivity is a central challenge in the synthetic application of the nitroso aldol reaction. The choice of catalyst, solvent, and the electronic nature of the substrates all play a pivotal role. For instance, Lewis acid catalysis often favors the O-selective pathway, potentially through the in-situ formation of a nitroso dimer. csic.es

Furthermore, when the reaction involves a prochiral enolate and an appropriate chiral catalyst, the addition can be rendered enantioselective, allowing for the synthesis of optically active products. This asymmetric control is of paramount importance in the synthesis of pharmaceuticals and natural products.

Catalytic Strategies for Asymmetric Nitroso Aldol Reactions

Significant research has been dedicated to developing catalytic systems that can control both the regioselectivity and enantioselectivity of the nitroso aldol reaction. These strategies fall broadly into two categories: metal catalysis and organocatalysis.

Metal Catalysis: Chiral metal complexes, particularly those involving silver (Ag), copper (Cu), and tin (Sn), have been successfully employed. For example, (R)-BINAP-silver complexes have been shown to be highly effective catalysts for the O-selective nitroso aldol reaction of tin enolates with nitrosobenzene, achieving excellent yields and enantioselectivities. nih.gov The choice of the metal salt and the chiral ligand is critical for achieving high levels of asymmetric induction. csic.es

Organocatalysis: In recent years, organocatalysis has emerged as a powerful, metal-free alternative. Small chiral organic molecules, such as proline and its derivatives, as well as thiourea-based catalysts, can effectively catalyze asymmetric nitroso aldol reactions. nih.gov Proline, for instance, catalyzes the reaction between aldehydes and nitrosoarenes by forming a nucleophilic enamine intermediate, which then attacks the nitroso compound with high enantiocontrol. pnas.org Thiourea catalysts function through a bifunctional activation mechanism, using hydrogen bonding to activate the nitrosoarene while a basic site on the catalyst facilitates enolate formation. nih.gov

The table below illustrates the effectiveness of various catalytic systems in the asymmetric nitroso aldol reaction with substituted nitrosoarenes, which serve as models for the reactivity of this compound.

| Catalyst Type | Specific Catalyst | Nitrosoarene Reactant | Enolate Source | Selectivity | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|---|

| Metal Catalyst | (R)-BINAP-AgOTf | Nitrosobenzene | Tin enolate of cyclohexanone | O-selective (>99:1) | 94 | 97 | nih.gov |

| Organocatalyst | L-Proline | Nitrosobenzene | Propanal | O-selective | 94 (after reduction) | >99 | pnas.org |

| Organocatalyst | (R,R)-Thiourea | Nitrosobenzene | α-Methylmalonamate | N-selective | 90 | 90 | nih.gov |

| Organocatalyst | Pyrrolidine-tetrazole | Nitrosobenzene | Cyclohexanone | O-selective | 94 | >99 | pnas.org |

Electrophilic Behavior in C-N Bond Formation

Beyond the nitroso aldol reaction, the electrophilic nature of the nitroso group in this compound makes it a valuable partner in various other carbon-nitrogen bond-forming reactions. Nitroso compounds are key intermediates in reactions like the nitroso-ene reaction and nitroso-Diels-Alder cycloadditions, which provide powerful methods for introducing nitrogen functionalities into organic molecules. rsc.org

In these reactions, the nitroso compound acts as the electrophile (enophile or dienophile). The electron-withdrawing aldehyde group in this compound would be expected to enhance its reactivity in these transformations. For example, in the nitroso-Diels-Alder reaction, this compound can react with a diene to form a heterocyclic 3,6-dihydro-1,2-oxazine ring system, a valuable scaffold in synthetic chemistry. epa.gov The development of enzymatic systems, such as those using horseradish peroxidase, has opened green and efficient pathways for these C–N bond-forming reactions under mild conditions. rsc.org

Free Radical Chemistry and Redox Transformations

The nitroso group is redox-active and can readily participate in single-electron transfer (SET) processes, leading to the formation of radical ions. These radical species exhibit unique reactivity and are central to the redox transformations of this compound.

Generation and Reactivity of Nitroso Radical Anions and Cations

Nitroso Radical Anions: The reduction of a nitrosoarene, such as this compound, by one electron generates a nitroso radical anion. This can be achieved through chemical reduction or electrochemical methods. Electrochemical studies have shown that the reduction of nitrosoarenes occurs at very low potentials. researchgate.net These radical anions are generally reactive species. researchgate.net Electron Spin Resonance (ESR) spectroscopy is a key technique for their characterization. The ESR spectrum of the related nitrobenzene (B124822) anion radical has been studied extensively, providing a model for understanding the electronic structure of the this compound radical anion. researchgate.netaip.org The unpaired electron is delocalized over the nitroso group and the aromatic ring, and the hyperfine coupling constants provide insight into the spin density distribution. uam.es

The table below presents typical hyperfine coupling constants observed for the nitrobenzene anion radical, which are indicative of the values that would be expected for the radical anion of this compound.

| Nucleus | Hyperfine Coupling Constant (Gauss) | Reference |

|---|---|---|

| 14N (nitro group) | 9.70 - 10.33 | aip.org |

| Ortho-protons | 3.33 - 3.42 | aip.org |

| Meta-protons | 1.02 - 1.11 | aip.org |

| Para-proton | 4.03 - 4.10 | aip.org |

Nitroso Radical Cations: The one-electron oxidation of a nitroso compound leads to the formation of a radical cation. Studies on nitrosobenzene have shown that exposure to γ-rays in a suitable matrix at low temperatures generates the corresponding radical cation, which can be characterized by ESR spectroscopy. These studies suggest that the electron is lost from an in-plane σ-orbital localized on the nitrogen and oxygen atoms, rather than from the aromatic π-system. nih.gov The reactivity of these radical cations is an area of ongoing investigation, with potential applications in modeling biological activation pathways and designing novel synthetic transformations.

Homolytic C-NO Bond Cleavage Processes

The carbon-nitroso (C-NO) bond in aryl nitroso compounds, including this compound, is susceptible to homolytic cleavage under the influence of thermal or photochemical energy. lookchem.compressbooks.pubmaricopa.edulibretexts.org This process, known as homolysis, involves the symmetrical breaking of the covalent bond, where each of the bonded atoms retains one of the bonding electrons. pressbooks.pubmaricopa.edulibretexts.org The initiation of this reaction requires sufficient energy, typically supplied by heat (thermolysis) or ultraviolet light (photolysis), to overcome the bond dissociation energy. pressbooks.pub

The primary step in the homolytic cleavage of the C-NO bond in this compound results in the formation of two highly reactive radical species: a 3-formylphenyl radical and a nitric oxide (NO) radical. lookchem.com

Reaction Mechanism:

Initiation: Ar-NO + hν (or Δ) → Ar• + •NO (where Ar represents the 3-formylphenyl group)

Chemoselective and Regioselective Considerations in Reactions of this compound

The presence of two distinct electrophilic functional groups in this compound—the aldehyde and the nitroso group—necessitates careful consideration of chemoselectivity in its reactions. The nitroso group is a particularly reactive dienophile in hetero-Diels-Alder reactions, often reacting in preference to the aldehyde.

In cycloaddition reactions with unsymmetrical dienes, the regioselectivity of the reaction becomes a critical factor. The hetero-Diels-Alder reaction between an aryl nitroso compound and a substituted diene can theoretically yield two different regioisomers: the "proximal" and "distal" isomers (often referred to as ortho and meta or 1,2- and 1,4-adducts in older literature). The observed regioselectivity is highly dependent on the electronic properties and positions of substituents on both the diene and the nitrosoarene dienophile. beilstein-journals.orgresearchgate.net

The outcome is largely governed by the frontier molecular orbital (FMO) interactions, specifically the energies and coefficients of the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. beilstein-journals.orgnih.gov For nitrosoarenes, the LUMO has the largest coefficient on the nitrogen atom. beilstein-journals.org Therefore, the preferred regioisomer results from the combination of the diene carbon atom with the largest HOMO coefficient and the nitroso nitrogen. The electron-withdrawing aldehyde group at the meta position of this compound influences the electronic distribution of the nitroso dienophile, thereby affecting the regiochemical outcome. nih.gov

The general trends for these reactions are summarized in the table below, illustrating how the substitution pattern on the diene directs the regioselectivity of the cycloaddition.

| Diene Substituent | Substituent Position | Substituent Type | Major Regioisomer | Governing Factor |

|---|---|---|---|---|

| R | 1-Substituted | Electron-Donating (e.g., -OR, -Alkyl) | Distal | Interaction between C4 of diene (largest HOMO coefficient) and N of nitroso group. |

| R | 1-Substituted | Electron-Withdrawing (e.g., -COOR) | Proximal | Interaction between C4 of diene and N of nitroso group, but with altered orbital energies. |

| R | 2-Substituted | Electron-Donating (e.g., -OR, -Alkyl) | Proximal | Interaction between C1 of diene (largest HOMO coefficient) and N of nitroso group. |

| R | 2-Substituted | Electron-Withdrawing (e.g., -COOR) | Distal | Interaction between C4 of diene and N of nitroso group, reversing the typical preference. |

This table is based on general principles of nitroso hetero-Diels-Alder reactions as described in the literature. beilstein-journals.orgresearchgate.net

Umpolung Reactivity of Nitroso Electrophiles

The term "umpolung," or polarity inversion, describes the modification of a functional group to reverse its inherent polarity and reactivity. wikipedia.org In typical reactions, the nitrogen atom of the nitroso group is electrophilic and reacts with nucleophiles. However, through specific chemical transformations, its reactivity can be inverted, a concept that has been successfully applied to nitroso compounds. rsc.org

A notable example of umpolung reactivity is the phosphine-mediated addition of 1,2-dicarbonyl compounds to nitrosoarenes to form N-aryl nitrones. rsc.org This reaction demonstrates a high degree of chemoselectivity and provides a powerful synthetic tool.

Mechanism of Phosphine-Mediated Umpolung:

Nucleophilic Attack: A phosphine (B1218219), acting as a nucleophile, attacks the electrophilic nitrogen atom of the nitrosoarene (e.g., this compound).

Intermediate Formation: This attack forms a zwitterionic intermediate. In this intermediate, the polarity is effectively inverted; the complex can now function as a nitrogen-centered nucleophile.

Reaction with Electrophile: The zwitterionic intermediate then attacks an electrophile, such as the carbonyl carbon of a 1,2-dicarbonyl compound.

Rearrangement and Product Formation: A subsequent rearrangement and elimination of phosphine oxide yields the final N-aryl nitrone product.

This phosphine-mediated umpolung strategy successfully inverts the normal electrophilic character of the nitroso group, enabling it to participate in reactions as a nucleophilic species. rsc.org The scope of this reaction is demonstrated by its tolerance for a variety of substituted nitrosoarenes and 1,2-dicarbonyls, as highlighted in the following table.

| Nitrosoarene (Ar-NO) | 1,2-Dicarbonyl | Phosphine | Solvent | Yield (%) |

|---|---|---|---|---|

| Nitrosobenzene | Methyl 2-oxo-2-phenylacetate | P(NMe₂)₃ | THF | 85 |

| 4-Nitronitrosobenzene | Methyl 2-oxo-2-phenylacetate | P(NMe₂)₃ | THF | 94 |

| 4-Methoxynitrosobenzene | Methyl 2-oxo-2-phenylacetate | P(NMe₂)₃ | THF | 72 |

| Nitrosobenzene | Ethyl 2-oxobutanoate | P(NMe₂)₃ | THF | 81 |

| Nitrosobenzene | 1-Phenylpropane-1,2-dione | P(NMe₂)₃ | THF | 65 |

Data in this table is representative of yields reported for phosphine-mediated umpolung reactions of nitroso compounds. rsc.org

Spectroscopic Characterization Techniques in Mechanistic and Structural Studies of 3 Nitrosobenzaldehyde

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique specifically used for detecting and characterizing chemical species that have unpaired electrons, such as free radicals. nih.govuni-halle.de This makes it an invaluable tool for studying radical intermediates that may be involved in reactions of 3-Nitrosobenzaldehyde. The technique provides information on the identity, structure, and concentration of radical species present. nih.gov

The direct detection of radicals by EPR is the "gold standard" for their characterization. nih.gov In principle, if this compound were to form a radical species, such as a nitroxide radical, EPR would be the ideal method for its direct observation. The EPR spectrum of such a radical would provide key information based on its g-value and hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H).

However, many radical intermediates are too short-lived or exist at concentrations too low for direct detection. nih.gov While EPR is a powerful method for observing paramagnetic species, specific studies detailing the direct EPR detection of a this compound radical are not prevalent in the literature. The compound is more commonly discussed in the context of its application as a spin trap.

Spin trapping is an analytical technique used to detect and identify transient free radicals. wikipedia.orgmdpi.com It involves using a "spin trap" compound that reacts with a short-lived radical to form a more stable and persistent radical, known as a spin adduct, which can then be easily detected by EPR. wikipedia.orgmdpi.com

C-nitroso compounds, like this compound, can function as effective spin traps. wikipedia.orgmdpi.com The mechanism involves the addition of a transient radical (R•) to the nitroso group (-N=O) of this compound, resulting in the formation of a stable nitroxide radical adduct. This spin adduct produces a characteristic EPR spectrum, and the hyperfine splitting constants of this spectrum can be used to identify the original trapped radical, R•. wikipedia.orgutexas.edu

While nitroso traps can provide detailed hyperfine information, they are sometimes less specific than nitrone-based traps due to the possibility of non-radical additions. wikipedia.org Nevertheless, their application is a crucial method for studying radical reaction mechanisms where direct detection is not feasible. mdpi.comnih.gov For example, compounds like 3,5-dibromo-4-nitrosobenzenesulfonic acid (DBNBS) are used effectively for this purpose, illustrating the utility of the aromatic nitroso functional group in these studies. wikipedia.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing unparalleled detail about molecular structure and dynamics. nih.gov By probing the magnetic properties of atomic nuclei, NMR can be used for complete structural elucidation and for monitoring chemical reactions in real-time.

While ¹H and ¹³C NMR are standard for characterizing the carbon-hydrogen framework of a molecule, advanced techniques like ¹⁵N NMR are particularly insightful for nitrogen-containing compounds like this compound. The chemical shift of the ¹⁵N nucleus is highly sensitive to its electronic environment, making it a precise probe for the nitroso (-N=O) functional group.

The ¹⁵N chemical shift provides direct information about the oxidation state and bonding of the nitrogen atom. For aromatic C-nitroso compounds, the chemical shifts are found in a distinct region of the NMR spectrum, which helps in their unambiguous identification. This data is critical for distinguishing the nitroso group from other nitrogen functionalities, such as nitro (-NO₂) or amine (-NH₂) groups.

| Functional Group Type | Typical ¹⁵N Chemical Shift Range (ppm) |

|---|---|

| Aromatic Nitroso (Ar-NO) | 800 to 930 science-and-fun.de |

| General C-Nitroso | 418 to 913 researchgate.net |

| Nitro (Ar-NO₂) | 355 to 395 science-and-fun.de |

| Oximes | 360 to 410 science-and-fun.de |

Note: Chemical shifts are referenced to nitromethane (CH₃NO₂).

NMR spectroscopy is a non-invasive and quantitative technique, making it ideal for monitoring chemical reactions over time. nih.govnorthwestern.edu By acquiring a series of NMR spectra at regular intervals, one can track the disappearance of reactants and the appearance of products. nih.govresearchgate.net The integration of NMR signals corresponding to specific protons or other nuclei in this compound and its reaction products allows for the direct measurement of their concentrations as a function of time.

This approach can be used to determine reaction rates, and reaction orders, and to study chemical equilibria. For instance, if this compound undergoes a dimerization reaction, NMR could be used to monitor the concentrations of both the monomer and dimer species until equilibrium is reached, allowing for the calculation of the equilibrium constant. The ability to observe all soluble species simultaneously provides a comprehensive view of the reaction dynamics. northwestern.eduuni-mainz.de

Ultraviolet-Visible (UV-Vis) Spectroscopy for Dimerization Studies and Radical Detection

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. It is a valuable technique for studying phenomena that alter a molecule's electronic structure, such as dimerization and the formation of radical species. uni-muenchen.de

The absorption spectrum of an aromatic compound like this compound is characterized by absorptions arising from π→π* and n→π* electronic transitions. uni-muenchen.dersc.org The formation of a dimer from two monomer units often leads to changes in the UV-Vis spectrum. This can manifest as a shift in the wavelength of maximum absorbance (λ_max) or a change in the molar absorptivity. Such spectral changes are indicative of intermolecular interactions and can be used to study the thermodynamics of the dimerization process. researchgate.net

Furthermore, UV-Vis spectroscopy can be used to detect radical species, as many radicals have unique and characteristic absorption spectra. researchgate.net The formation of a radical intermediate during a reaction involving this compound could be observed by the appearance of a new absorption band. By monitoring the intensity of this band over time, the kinetics of radical formation and decay can be investigated. For example, studies on the related compound ortho-nitrobenzaldehyde showed the appearance of its photolytic by-product, ortho-nitrosobenzaldehyde, which displayed a λ_max around 227 nm. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Characterization in Monomers and Dimers

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule based on their characteristic vibrational frequencies. For aromatic nitroso compounds, the N=O stretching vibration is a key diagnostic peak. In a monomeric state, this band is typically observed in the region of 1500-1620 cm⁻¹.

A critical aspect of the chemistry of C-nitroso compounds is their tendency to dimerize, forming structures with an N₂O₂ linkage. This dimerization significantly alters the IR spectrum. The dimeric form is characterized by the disappearance of the monomeric N=O stretching band and the appearance of new bands corresponding to the vibrations of the dimer structure. For trans-dimers, two characteristic bands for the N₂O₂ group are expected, often near 1400 cm⁻¹ and 1300 cm⁻¹. The cis-dimer would present different characteristic absorptions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a compound.

In the solid state, many aromatic nitroso compounds exist exclusively as dimers. An X-ray crystallographic analysis of this compound would definitively establish its solid-state structure, confirming whether it exists as a monomer or, more likely, a dimer. If it is dimeric, the analysis would reveal the specific stereochemistry of the dimer (i.e., cis or trans configuration) and provide exact measurements of the N-N and N-O bond lengths within the N₂O₂ core.

Furthermore, the crystallographic data would elucidate the packing of the molecules in the crystal lattice, revealing any significant intermolecular interactions such as hydrogen bonds or π-π stacking involving the aromatic ring and the aldehyde functional group. These interactions are fundamental to the material's bulk properties. Despite the importance of such a study, a published crystal structure for this compound could not be located in the primary chemical databases.

Computational and Theoretical Chemistry of 3 Nitrosobenzaldehyde Derivatives

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a powerful model used to explain and predict the reactivity and selectivity of chemical reactions, particularly pericyclic reactions like cycloadditions. taylorandfrancis.comfiveable.me The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. researchgate.netnih.gov

The nitroso group is an excellent dienophile in hetero-Diels-Alder reactions. When 3-nitrosobenzaldehyde reacts with an unsymmetrical diene, two different regioisomers can be formed. FMO theory provides a robust framework for predicting the major product. beilstein-journals.org

The regioselectivity is determined by the interaction between the frontier orbitals of the diene and the dienophile. The reaction can be classified as either normal-electron-demand, where the dominant interaction is between the HOMO of the diene and the LUMO of the dienophile, or inverse-electron-demand. Given the electron-withdrawing nature of the nitroso and benzaldehyde (B42025) functionalities, reactions involving this compound are typically normal-electron-demand.

The regiochemical outcome is governed by the orbital coefficients at the reacting centers. The atoms with the largest coefficients on the interacting HOMO and LUMO will preferentially form a bond. beilstein-journals.orgresearchgate.net For an unsymmetrical diene, the C1 and C4 positions will have different orbital coefficients. Similarly, the nitrogen and oxygen atoms of the nitroso group will have different coefficients in the LUMO. The preferred regioisomer results from the combination of atoms with the largest orbital coefficients. researchgate.net

Table 2: FMO Energies and Coefficients for a Model Hetero-Diels-Alder Reaction Note: This table presents hypothetical data to illustrate the principle of FMO analysis in determining regioselectivity.

| Molecule | Orbital | Energy (eV) | Coefficient at Atom 1 | Coefficient at Atom 2 |

|---|---|---|---|---|

| Unsymmetrical Diene | HOMO | -8.5 | 0.58 (C1) | -0.45 (C4) |

| Nitroso Dienophile | LUMO | -1.5 | 0.65 (N) | -0.50 (O) |

Based on the hypothetical data above, the favored interaction would be between C1 of the diene and N of the nitroso compound, as they possess the largest orbital coefficients, thus determining the regioselectivity of the cycloaddition.

The nitroso group (-N=O) contains a π* orbital that serves as a low-energy LUMO. This makes nitroso compounds, including this compound, highly reactive dienophiles. The presence of the electron-withdrawing aldehyde group further lowers the energy of the LUMO, enhancing its reactivity in normal-electron-demand Diels-Alder reactions. Computational studies on various nitroso derivatives confirm that their reactivity is strongly correlated with the energy of their LUMO. beilstein-journals.org This makes this compound a potent reactant for the synthesis of 1,2-oxazine heterocyclic systems.

Advanced Applications of 3 Nitrosobenzaldehyde in Organic Synthesis

Building Blocks for Complex Molecular Architectures

3-Nitrosobenzaldehyde serves as a valuable building block in the construction of complex molecular architectures due to the distinct reactivity of its nitroso and aldehyde moieties. The nitroso group can act as both a nucleophile and an electrophile, enabling the formation of new carbon-nitrogen bonds and facilitating the assembly of intricate molecular frameworks. nih.gov

One of the most powerful applications of aryl nitroso compounds like this compound is their participation in cycloaddition reactions, particularly the hetero-Diels-Alder reaction. wikipedia.orgwikipedia.org In this reaction, the nitroso compound acts as a dienophile, reacting with a conjugated diene to form a six-membered heterocyclic ring. The presence of the aldehyde group on the benzaldehyde (B42025) ring offers a site for further functionalization, allowing for the elongation and elaboration of the molecular structure. This dual reactivity makes this compound a strategic component in the design of complex synthetic pathways.

The ability of the nitroso group to engage in these transformations provides a direct and efficient method for introducing nitrogen and oxygen atoms into a cyclic system in a single step. nd.edu This is particularly advantageous in the synthesis of molecules with specific stereochemical requirements, as the Diels-Alder reaction is known for its high degree of stereospecificity and stereoselectivity. wikipedia.org The resulting cycloadducts can then be further modified through reactions involving the aldehyde group, such as Wittig reactions, aldol (B89426) condensations, or reductive aminations, to build even more complex and diverse molecular structures.

Intermediates in the Synthesis of Nitrogen- and Oxygen-Containing Heterocycles (e.g., Oxazines)

The synthesis of nitrogen- and oxygen-containing heterocycles is a cornerstone of medicinal and materials chemistry, and this compound plays a crucial role as an intermediate in the formation of these valuable compounds. ijrpr.com The nitroso group is a key functional group for the synthesis of various heterocyclic systems. at.ua

A prime example is the synthesis of 1,3-oxazines through the hetero-Diels-Alder reaction. wikipedia.org In this [4+2] cycloaddition, an aryl nitroso compound, serving as the dienophile, reacts with a diene to furnish a dihydro-1,2-oxazine ring. The regioselectivity and stereoselectivity of this reaction can often be controlled by the nature of the substituents on both the diene and the dienophile. The aldehyde group in this compound can influence the electronic properties of the dienophile and provides a handle for subsequent chemical modifications of the resulting oxazine (B8389632) ring.

Beyond the Diels-Alder reaction, the versatile reactivity of the nitroso group allows for its participation in other types of cyclization reactions to form a variety of heterocycles. researchgate.net For instance, aryl nitroso compounds can undergo reactions with various nucleophiles, leading to the formation of different heterocyclic scaffolds. The ambiphilic nature of the nitroso group, having both a nucleophilic oxygen and an electrophilic nitrogen, contributes to its diverse reactivity. at.ua

Below is a table summarizing the synthesis of oxazine derivatives through various methods, highlighting the versatility of different synthetic strategies for accessing this class of heterocycles.

| Diene/Alkene | Dienophile/Reaction Partner | Catalyst/Conditions | Product | Reference |

| Conjugated Diene | Aryl Nitroso Compound | Thermal or Lewis Acid | Dihydro-1,2-oxazine | wikipedia.org |

| Vinyloxetanes | Heterocumulenes | Palladium | Bicyclic [4.4.0] systems | ijrpr.com |

| Naphthol, Formaldehyde, Ammonia | Mannich-type reaction | N/A | 1,3-di(2-naphthyl)-2,3-dihydro-1H-naphto[1,2-e] at.uaresearchgate.netoxazine | ijrpr.com |

Role in Natural Product Synthesis and Derivatization

While direct applications of this compound in the total synthesis of natural products are not extensively documented, the reactivity of the aryl nitroso moiety is highly relevant for the synthesis of natural product building blocks and the derivatization of complex natural products. at.ua The hetero-Diels-Alder reaction involving nitroso compounds has been demonstrated as an effective method for derivatizing diene-containing natural products. nd.edu This approach allows for the introduction of new functional groups and the modification of the biological activity of the parent natural product in a highly regio- and stereoselective manner. nd.edu

For example, complex natural products containing a diene functionality can react with an aryl nitroso compound to form a cycloadduct. This not only alters the structure of the natural product but also introduces a new heterocyclic ring system, which can significantly impact its pharmacological properties. The aldehyde group of this compound in such a derivative would offer a convenient point for further chemical elaboration, such as the attachment of fluorescent tags, solubility-enhancing groups, or other pharmacophores.

The ability to perform these modifications under mild conditions is crucial when dealing with sensitive and complex natural products. The high efficiency and selectivity of the nitroso Diels-Alder reaction make it a valuable tool for late-stage functionalization in the synthesis and derivatization of biologically active molecules. nd.edu

Design and Implementation of Multicomponent Reactions (MCRs) Incorporating Aryl Nitroso Moieties

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. tcichemicals.com Aryl nitroso compounds, including this compound, are attractive components for the design of novel MCRs due to the versatile reactivity of the nitroso group.

The participation of nitroso compounds in cycloaddition reactions can be integrated into MCR sequences. For instance, a reaction can be designed where a diene is generated in situ and subsequently trapped by this compound in a hetero-Diels-Alder reaction. The aldehyde functionality can then react with another component in the reaction mixture, leading to the formation of a complex molecule in a single pot.

An example of an MCR involving a nitroso compound is the three-component reaction of α-diazo esters, nitrosobenzene (B162901) derivatives, and electron-deficient alkenes, which provides access to a variety of isoxazolidines under mild conditions. at.ua Furthermore, diastereoselective multicomponent [4+2]/[3+2] cycloadditions have been developed using γ-aminated nitroalkenes as heterodienes, which react with a dienophile and a dipolarophile to form nitroso acetals. beilstein-journals.org These examples highlight the potential for designing innovative MCRs that incorporate the unique reactivity of the aryl nitroso moiety present in this compound.

The following table provides examples of different types of MCRs, illustrating the diversity of this synthetic approach.

| MCR Type | Reactants | Product | Reference |

| Hantzsch Dihydropyridine (B1217469) Synthesis (3CR) | β-keto ester, aldehyde, ammonia | 1,4-Dihydropyridine | tcichemicals.com |

| Biginelli Reaction (3CR) | β-keto ester, aromatic aldehyde, urea/thiourea | Dihydropyrimidinone | tcichemicals.com |

| Ugi Reaction (4CR) | Aldehyde/ketone, amine, isocyanide, carboxylic acid | α-acylamino amide | tcichemicals.com |

| Pseudo-5CR (3A + 2B) | 3 eq. isatin, 2 eq. 3-oxo-N-arylbutanamide | Pyrrolo[3,4-c]quinoline derivative | nih.gov |

Precursors for Azo- and Azoxy- Derivatives

This compound is a valuable precursor for the synthesis of azo- and azoxy- derivatives, which are classes of compounds with significant industrial and pharmaceutical applications.

Azo Derivatives: Aromatic azo compounds can be synthesized through various methods, including the condensation of a nitroso compound with an aniline (B41778) derivative. In this reaction, the nitrogen atom of the aniline attacks the electrophilic nitrogen of the nitroso group, followed by dehydration to form the azo linkage (-N=N-). The presence of the aldehyde group in this compound can be maintained during this transformation, yielding an azo compound with a reactive aldehyde functionality for further chemical modifications.

Azoxy Derivatives: Azoxy compounds (Ar-N=N(O)-Ar) are commonly synthesized through the reductive dimerization of nitrosoarenes or the condensation of a nitroso compound with a hydroxylamine (B1172632). researchgate.net In the latter method, this compound can react with an arylhydroxylamine to form the corresponding azoxybenzene (B3421426) derivative. The reaction conditions can be controlled to favor the formation of the azoxy compound over other reduction products. Photochemical methods have also been developed for the synthesis of azoxybenzenes from nitroarenes, which proceed through nitroso intermediates. researchgate.net

The table below summarizes various synthetic routes to azoxybenzenes from nitroso compounds, showcasing different reagents and conditions.

| Starting Material | Reagent/Catalyst | Conditions | Product | Reference |

| Nitrosobenzene | Glucose (reductant) | N/A | Azoxybenzene | researchgate.net |

| Nitrosobenzene | Isopropanol (reductant/solvent) | Light irradiation | Azoxybenzene | researchgate.net |

| Nitrosoarenes | Organic solvents | Thermal | Azoxybenzenes | researchgate.net |

| Nitrobenzenes | Visible light | Continuous flow | Azoxybenzenes | rsc.org |

3 Nitrosobenzaldehyde in Polymer Chemistry and Advanced Materials Science

Nitroso Group-Mediated Polymerization and Polymer Coupling

Aromatic C-nitroso compounds exhibit a characteristic equilibrium between their monomeric and dimeric forms (azodioxides). at.uaresearchgate.net This dynamic behavior, which involves the formation and breaking of a nitrogen-nitrogen bond, is fundamental to their role in polymerization and coupling reactions. While simple nitrosobenzenes form dimers, aromatic compounds containing two or more nitroso groups are capable of undergoing polymerization to form larger polymeric structures. mdpi.comresearchgate.net For instance, p-dinitrosobenzene has been shown to polymerize spontaneously upon gentle heating after being deposited as a monomer at cryogenic temperatures. mdpi.com

The reactivity of the nitroso group also allows it to act as a coupling agent. Although not as common as other methods, the principles of radical trapping by nitroso compounds can be applied to polymer coupling. Nitroso compounds are known to be effective radical traps, a property leveraged in nitroxide-mediated polymerization (NMP), where stable nitroxide radicals control the polymerization process. nih.gov In a related concept known as enhanced spin capture polymerization (ESCP), a growing polymer chain radical can be captured by a nitrone to generate a nitroxide, which then couples with another polymer radical to form a mid-chain functionalized polymer. nih.gov This principle highlights the potential for nitroso derivatives to mediate the coupling of polymer chains, creating more complex architectures like block copolymers or hyperbranched structures.

The presence of the aldehyde group in 3-nitrosobenzaldehyde offers an additional site for polymerization or modification, which could be used in conjunction with the nitroso group's reactivity. For example, aldehydes can participate in condensation reactions or be used as initiators in certain types of polymerization. researchgate.net

Table 1: Reactivity of Aromatic C-Nitroso Compounds in Polymerization and Coupling

| Feature | Description | Relevance to this compound |

|---|---|---|

| Monomer-Dimer Equilibrium | Aromatic nitroso compounds exist in equilibrium between colored monomers and colorless azodioxide dimers. at.uaresearchgate.net | This reversible self-association is a form of dynamic covalent chemistry that can be exploited in materials design. |

| Polymerization | Aromatic di- and poly-nitroso compounds can undergo polymerization to form azodioxy-polymers. mdpi.com | While this compound itself is a mono-nitroso compound, it can be a model for understanding the polymerization of dinitroso analogues. |

| Radical Trapping | The nitroso group readily reacts with radicals to form stable nitroxides. at.ua | This property allows nitroso compounds to mediate or terminate radical polymerization processes and to couple polymer chains. |

| Cross-Coupling | Structurally different nitroso monomers can combine to form asymmetrical dimers (heterodimers). mdpi.comresearchgate.net | This demonstrates the potential for controlled coupling reactions between different polymer chains end-functionalized with nitroso groups. |

Functional Polymer Design via Nitroso Derivatives

Functional polymers, which possess specific chemical groups that impart desired properties or reactivity, are central to modern materials science. dokumen.pub The incorporation of the nitroso group into a polymer structure can introduce unique functionalities. Aromatic nitroso compounds can serve as versatile building blocks for designing polymers with specific electronic, optical, or reactive characteristics.

The aldehyde group of this compound is a key feature for its use in functional polymer design. Aldehydes can be readily immobilized onto polymers with amine functionalities through the formation of Schiff bases. nih.govnih.gov For example, benzaldehyde (B42025) and its derivatives have been successfully immobilized onto amine-terminated polyacrylonitrile to create functional materials with antimicrobial properties. nih.govnih.gov This strategy could be directly applied to this compound, thereby introducing the reactive nitroso group onto a pre-existing polymer backbone.

Furthermore, the electronic properties of the nitroso group are highly sensitive to the chemical environment and the nature of other substituents on the aromatic ring. at.ua This allows for the fine-tuning of a polymer's properties by selecting appropriately substituted nitroso monomers. The ability to derivatize the aromatic ring provides a pathway to a wide range of functional materials. at.ua

Table 2: Strategies for Functional Polymer Design Using Benzaldehyde Derivatives

| Strategy | Description | Potential Application with this compound |

|---|---|---|

| Polymer Modification | Immobilization of aldehyde-containing molecules onto a polymer backbone, often via amine-functionalized polymers. nih.gov | Grafting this compound onto a polymer to introduce the nitroso functionality for subsequent reactions or material properties. |

| Monomer Synthesis | Using functional benzaldehydes as precursors to synthesize monomers for polymerization. | Creating vinyl, acrylate, or other polymerizable monomers derived from this compound. |

| Controlled Radical Polymerization | Utilizing the nitroso group's radical-trapping ability to control polymerization. | Designing systems where this compound or its derivatives act as controllers or mediators in radical polymerization. |

Supramolecular Assembly and Self-Organization of Nitroso Compounds

Supramolecular chemistry involves the organization of molecules into larger, well-defined structures through non-covalent interactions. Aromatic C-nitroso compounds are excellent candidates for building blocks in supramolecular architectures due to their ability to form dimers and polymers and to self-assemble on surfaces. mdpi.comresearchgate.net

The monomer-dimer equilibrium of nitroso compounds is a form of dynamic self-assembly. acs.org This process can be controlled by external factors such as solvent and temperature, or by encapsulation within a host molecule in an aqueous solution. acs.org For example, the equilibrium of a p-alkyl-substituted nitrosobenzene (B162901), which favors the monomer in organic solvents, shifts toward the dimer in water; this preference can be reversed by adding water-soluble organic hosts. acs.org This demonstrates that the self-assembly behavior can be manipulated through host-guest chemistry.

Aromatic nitroso compounds have also been shown to self-assemble on gold surfaces, indicating their potential for creating organized molecular layers for applications in molecular electronics and sensor technology. mdpi.com The interplay of intermolecular forces, including the potential for hydrogen bonding involving the aldehyde group of this compound, could lead to the formation of complex and ordered supramolecular structures. The ability to form mixed dimers from different nitroso precursors further expands the possibilities for creating complex, multi-component assemblies. mdpi.comresearchgate.net

Development of Photochromic and Electrochromic Materials

Materials that can reversibly change their optical properties in response to external stimuli are of great interest for applications such as smart windows, displays, and molecular switches. mdpi.comrsc.org

Photochromic Materials: Aromatic C-nitroso compounds exhibit inherent photochromic and thermochromic behavior. mdpi.com In the solid state, their dimeric form (azodioxide) is typically colorless or yellow. mdpi.com Upon irradiation with UV light at cryogenic temperatures, the N–N bond cleaves, leading to the formation of intensely colored blue or green monomers. researchgate.netmdpi.com This process is reversible; warming the sample causes the monomers to re-dimerize, and the color disappears. at.ua This reversible photo-induced dissociation and thermal dimerization makes the aromatic nitroso system a potential OFF-ON molecular switch. mdpi.com The photocleavage of related o-nitrobenzyl groups to form o-nitrosobenzaldehyde has been used to trigger polymer gelation, demonstrating the utility of nitroso compound formation in photoresponsive systems. rsc.org

Electrochromic Materials: Electrochromic materials change color in response to an applied electrical voltage. mdpi.com This phenomenon is driven by electrochemical reduction-oxidation (redox) reactions. The electrochemical behavior of aromatic nitroso compounds has been studied, revealing that they undergo reduction to form nitroso radical anions. researchgate.net For instance, ortho- and meta-nitrosotoluene derivatives are reduced in aprotic media to their corresponding radical anions, which can then decay via dimerization. researchgate.net While this research focuses on electrochemical reduction rather than a stable color change, the fact that the nitroso group is electrochemically active suggests its potential for use in electrochromic systems. The radical anions and the neutral species would likely have different absorption spectra, which is the fundamental requirement for electrochromism. Further research would be needed to develop stable and reversible electrochromic devices based on this compound or related structures.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| p-dinitrosobenzene |

| o-nitrosobenzaldehyde |

| p-alkyl-substituted nitrosobenzene |

| ortho-nitrosotoluene |

| meta-nitrosotoluene |

| Polyacrylonitrile |

| Benzaldehyde |

| 4-hydroxybenzaldehyde |

| 2,4-dihydroxybenzaldehyde |

| p-bromo-nitronitrosobenzene |

| p-nitronitrosobenzene |

Innovative Methodologies for 3 Nitrosobenzaldehyde Synthesis and Reaction

Continuous Flow Chemistry for Enhanced Efficiency and Safety

Continuous flow chemistry has emerged as a powerful technique for the synthesis of nitrosoarenes, offering significant advantages over conventional batch processes. umontreal.caflinders.edu.au This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction efficiency and safety. umontreal.caflinders.edu.au A notable advancement in this area is the photochemical rearrangement of o-nitrophenylimines to nitrosoarenes in a continuous flow system. nih.govnih.gov

This method utilizes high-power light-emitting diodes (LEDs) with a wavelength of 365 nm to irradiate a solution of the starting material in trifluoroethanol (TFE) as it passes through a microreactor. nih.govacs.org The use of TFE is crucial to the success of this approach. nih.gov The process is characterized by its speed, robustness, high functional group tolerance, and high throughput, making it a scalable method for producing gram quantities of nitroso species. nih.govnih.gov

The general procedure for this continuous flow synthesis involves preparing a solution of the starting o-nitrophenylimine in degassed TFE. nih.gov This solution is then injected into a flow system where it is subjected to UV irradiation under controlled temperature and pressure. nih.gov The resulting product stream is collected, and the solvent is evaporated to yield the nitrosoarene. nih.gov The instability of many nitrosoarenes makes this in-situ generation and use in subsequent reactions a particularly attractive feature of flow chemistry. nih.gov

Table 1: General Parameters for Continuous Flow Synthesis of Nitrosoarenes nih.govacs.org

| Parameter | Value |

| Solvent | Trifluoroethanol (TFE) |

| Light Source | 365 nm LEDs |

| Temperature | 22–25 °C |

| System Pressure | 3 bar |

| Residence Time | 10 min |

This data represents a general method for the synthesis of nitrosoarenes and can be adapted for the specific synthesis of 3-nitrosobenzaldehyde.

The enhanced safety of continuous flow systems for handling potentially unstable intermediates like nitrosoarenes is a key advantage. nih.gov The small reaction volumes within the microreactor at any given time minimize the risk associated with the decomposition of these energetic compounds.

Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. nih.gov While specific literature on sustainable routes for this compound is limited, general green chemistry principles can be applied to its synthesis. These principles include the use of safer solvents, renewable feedstocks, and catalytic methods to reduce waste and energy consumption. nih.gov

One approach to greener synthesis is the use of photocatalysis, which employs light to drive chemical reactions, often under mild conditions. nih.gov The photochemical synthesis of nitrosoarenes in continuous flow, as described above, aligns with green chemistry principles by utilizing light energy and enabling efficient reactions with minimal waste. nih.govnih.gov

Furthermore, the development of biocatalytic methods offers a promising avenue for environmentally benign synthesis. rsc.org Enzymes can be used to perform chemical transformations with high selectivity and under mild conditions, reducing the need for harsh reagents and solvents. rsc.org While specific biocatalytic routes to this compound have not been extensively reported, research into enzymatic oxidations and reductions could pave the way for more sustainable synthetic methods.

Another key aspect of sustainable synthesis is the use of non-hazardous solvents. nih.gov Research into replacing traditional organic solvents with greener alternatives, such as water or ionic liquids, is an active area of investigation in organic synthesis. nih.gov The development of a synthetic route to this compound in an aqueous medium would represent a significant step towards a more environmentally friendly process. nih.gov

Q & A

Q. How can researchers ethically address discrepancies between computational predictions and experimental results for this compound’s properties?

- Methodological Answer : Transparently report all computational parameters (basis sets, solvation models) and experimental raw data. Use Bland-Altman plots to visualize systematic biases. Collaborative peer review with computational and experimental experts resolves methodological conflicts. Archive datasets in public repositories (e.g., Zenodo) for independent verification .

Emerging Research Directions

Q. What novel applications of this compound in photo-redox catalysis warrant further investigation?

- Methodological Answer : Explore its role as a photosensitizer in visible-light-driven C–H functionalization. Design experiments comparing its triplet energy (ET) to substrates using time-resolved fluorescence. Optimize reaction conditions (light intensity, solvent polarity) via design of experiments (DoE) to maximize turnover frequency .

Q. How can machine learning models improve the prediction of this compound’s reactivity in complex reaction systems?

- Methodological Answer : Train models on curated datasets (e.g., reaction yields, solvent parameters) using random forest or neural networks. Feature selection should prioritize electronic (HOMO/LUMO) and steric (molar volume) descriptors. Validate predictions with high-throughput experimentation (HTE) platforms to iteratively refine model accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.